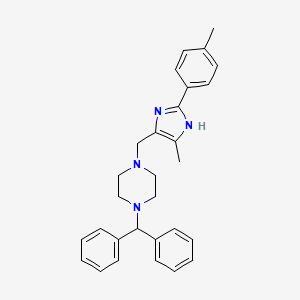
Lifarizine
概要
説明
リファリジンは、神経保護作用で知られる新規イオンチャネルモジュレーターです。脳虚血や脳卒中などの病状の治療における可能性について、広く研究されています。 リファリジンは、ナトリウムチャネルとカルシウムチャネルを遮断することで機能し、虚血性イベント中の神経細胞の損傷を軽減するのに役立ちます .
準備方法
合成経路と反応条件
リファリジンの合成は、コア構造の調製から始まり、さまざまな官能基を導入する、複数のステップを伴います。正確な合成経路と反応条件は、機密情報であり、広く公開されていません。 合成には、特定の試薬と触媒を使用して、目的の化学構造を実現することが知られています .
工業生産方法
リファリジンの工業生産は、通常、自動反応器と厳格な品質管理対策を使用して、大規模な化学合成を行います。このプロセスにより、最終製品の高純度と一貫性が確保されます。 生産方法は、臨床および研究用途の需要を満たすために、費用対効果が高く、スケーラブルになるように設計されています .
化学反応の分析
反応の種類
リファリジンは、以下を含む、いくつかの種類の化学反応を受けます。
酸化: リファリジンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、リファリジン上の官能基を修飾し、その薬理学的特性を変えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ヒドロキシル化化合物を生成する可能性があります .
科学研究の応用
リファリジンは、以下を含む、幅広い科学研究の用途があります。
化学: イオンチャネルモジュレーションを研究する生化学アッセイにおけるプローブとして使用されます。
生物学: 脳虚血と脳卒中のモデルにおける神経保護効果について調査されています。
医学: 脳卒中やその他の神経変性疾患の治療のための潜在的な治療薬として探索されています。
科学的研究の応用
Lifarizine has a wide range of scientific research applications, including:
Chemistry: Used as a probe in biochemical assays to study ion channel modulation.
Biology: Investigated for its neuroprotective effects in models of cerebral ischemia and stroke.
Medicine: Explored as a potential therapeutic agent for treating stroke and other neurodegenerative conditions.
Industry: Utilized in the development of new neuroprotective drugs and as a reference compound in pharmacological studies
作用機序
リファリジンは、電位依存性ナトリウムチャネルとカルシウムチャネルを遮断することで、その効果を発揮します。この作用は、神経細胞膜を安定させ、カルシウムイオンの流入を減らすのに役立ちます。カルシウムイオンの流入は、虚血性イベント中に細胞死を引き起こす可能性があります。 リファリジンの分子標的は、ナトリウムチャネルとカルシウムチャネルの特定のサブタイプであり、その神経保護効果はこれらのチャネルの阻害によって媒介されます .
類似の化合物との比較
類似の化合物
シクリジン: イオンチャネル遮断特性が類似している抗ヒスタミン剤。
メクリジン: リファリジンと一部の薬理学的効果を共有する別の抗ヒスタミン剤。
シンナリジン: 神経保護作用を持つカルシウムチャネル遮断薬.
リファリジンの独自性
リファリジンは、ナトリウムチャネルとカルシウムチャネルの両方に二重に作用することが独特であり、他の類似の化合物と比較して、より広範な神経保護効果を提供します。 複数のイオンチャネルをモジュレートする能力により、虚血性疾患の治療における万能な化合物となります .
類似化合物との比較
Similar Compounds
Cyclizine: An antihistamine with similar ion channel blocking properties.
Meclizine: Another antihistamine that shares some pharmacological effects with lifarizine.
Cinnarizine: A calcium channel blocker with neuroprotective properties.
Uniqueness of this compound
This compound is unique in its dual action on both sodium and calcium channels, which provides a broader neuroprotective effect compared to other similar compounds. Its ability to modulate multiple ion channels makes it a versatile compound in the treatment of ischemic conditions .
特性
IUPAC Name |
1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-21H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFEXRUDGWNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869632 | |
| Record name | 1-(Diphenylmethyl)-4-{[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119514-66-8 | |
| Record name | Lifarizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIFARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3705I245K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

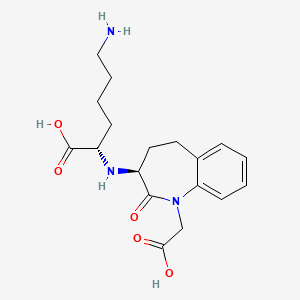

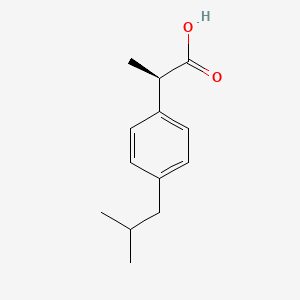

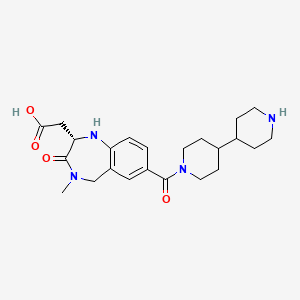
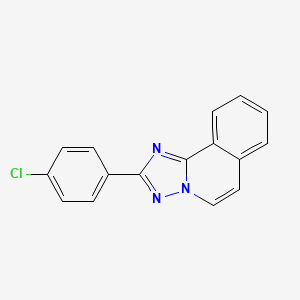
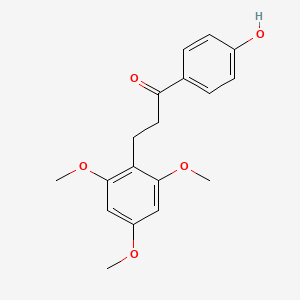
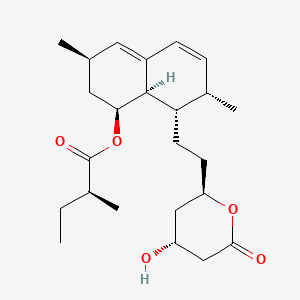
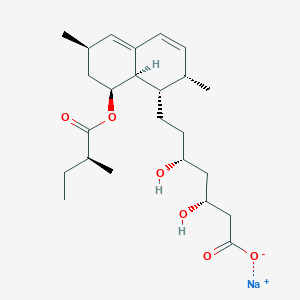
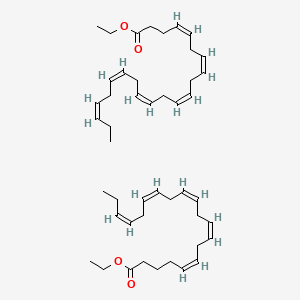
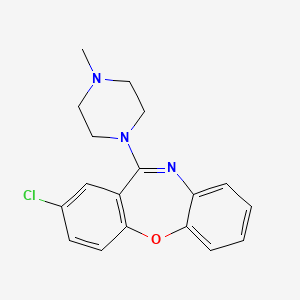

![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
